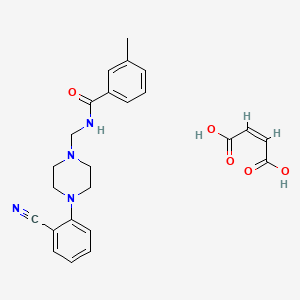
HO-PEG16-OH
概要
説明
科学的研究の応用
HO-PEG16-OH has numerous applications in scientific research:
作用機序
Target of Action
HO-PEG16-OH, also known as PEG17 or 3,6,9,12,15,18,21,24,27,30,33,36,39,42,45-Pentadecaoxaheptatetracontane-1,47-diol, is a PEG-based PROTAC linker . The primary targets of this compound are proteins that can be selectively degraded by the ubiquitin-proteasome system .
Mode of Action
This compound operates by connecting two different ligands; one is a ligand for an E3 ubiquitin ligase and the other is for the target protein . This compound exploits the intracellular ubiquitin-proteasome system to selectively degrade target proteins .
Biochemical Pathways
The biochemical pathway primarily affected by this compound is the ubiquitin-proteasome system . This system is responsible for protein degradation within the cell. By selectively targeting proteins for degradation, this compound can influence various downstream effects depending on the specific proteins being targeted.
Result of Action
The result of this compound’s action is the selective degradation of target proteins . This can lead to various molecular and cellular effects depending on the specific proteins being targeted.
生化学分析
Biochemical Properties
HO-PEG16-OH plays a crucial role in biochemical reactions due to its hydrophilic nature and reactive hydroxyl groups. These properties allow it to interact with various enzymes, proteins, and other biomolecules. For instance, this compound can form ester bonds with carboxyl groups of proteins or other molecules, facilitating the conjugation of drugs or other therapeutic agents . Additionally, it can act as a spacer in PROTACs, linking a ligand for an E3 ubiquitin ligase to a target protein, thereby promoting the selective degradation of the target protein .
Cellular Effects
This compound influences various cellular processes due to its ability to modify the surface properties of nanoparticles and other carriers. This modification enhances the water dispersibility and stability of these carriers, improving their performance in biological environments . This compound can also affect cell signaling pathways and gene expression by facilitating the delivery of drugs or genetic material into cells. Its biocompatibility and low toxicity make it suitable for use in various cell types without causing significant adverse effects .
Molecular Mechanism
At the molecular level, this compound exerts its effects through several mechanisms. Its hydroxyl groups can form covalent bonds with other molecules, enabling the conjugation of therapeutic agents. In the context of PROTACs, this compound acts as a linker that brings the target protein and E3 ubiquitin ligase into proximity, leading to the ubiquitination and subsequent degradation of the target protein . This targeted degradation mechanism is highly specific and can be used to selectively eliminate disease-causing proteins.
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound can change over time due to its stability and degradation properties. This compound is generally stable under standard storage conditions, but its stability can be influenced by factors such as temperature and pH . Long-term studies have shown that this compound maintains its functionality over extended periods, making it suitable for use in both in vitro and in vivo experiments . Repeated freeze-thaw cycles should be avoided to prevent degradation.
Dosage Effects in Animal Models
The effects of this compound in animal models vary with different dosages. At low doses, this compound is well-tolerated and does not cause significant adverse effects . At higher doses, it may exhibit toxicity or other adverse effects, depending on the specific application and animal model used. Studies have shown that the optimal dosage of this compound for therapeutic applications should be carefully determined to balance efficacy and safety .
Metabolic Pathways
This compound is involved in various metabolic pathways, primarily related to its role as a drug delivery vehicle. It interacts with enzymes and cofactors that facilitate its conjugation to therapeutic agents . The metabolic flux and levels of metabolites can be influenced by the presence of this compound, as it can alter the distribution and availability of drugs within the body . Understanding these metabolic pathways is crucial for optimizing the use of this compound in biomedical applications.
Transport and Distribution
This compound is transported and distributed within cells and tissues through interactions with transporters and binding proteins. Its hydrophilic nature allows it to be readily taken up by cells and distributed throughout the body . The localization and accumulation of this compound can be influenced by factors such as molecular size and surface modifications. These properties make it an effective carrier for delivering drugs to specific tissues or organs .
Subcellular Localization
The subcellular localization of this compound is determined by its targeting signals and post-translational modifications. It can be directed to specific compartments or organelles within the cell, depending on the nature of the conjugated therapeutic agent . This targeted localization enhances the efficacy of this compound in delivering drugs or other therapeutic agents to their intended sites of action, thereby improving treatment outcomes .
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of HO-PEG16-OH typically involves the polymerization of ethylene oxide . The reaction is usually initiated by a base catalyst, such as potassium hydroxide, and proceeds through a ring-opening polymerization mechanism . The reaction conditions, including temperature and pressure, are carefully controlled to achieve the desired molecular weight and structure .
Industrial Production Methods
In industrial settings, the production of this compound is carried out in large-scale reactors where ethylene oxide is polymerized under controlled conditions . The process involves the use of high-purity ethylene oxide and stringent quality control measures to ensure the consistency and purity of the final product .
化学反応の分析
Types of Reactions
HO-PEG16-OH undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding aldehydes or carboxylic acids.
Reduction: Reduction reactions can convert the compound into simpler alcohols.
Substitution: It can undergo nucleophilic substitution reactions, where the hydroxyl groups are replaced by other functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are typically used.
Substitution: Nucleophiles like halides and amines are used under basic or acidic conditions.
Major Products
The major products formed from these reactions include various derivatives of polyethylene glycol, such as PEG-aldehydes, PEG-carboxylic acids, and PEG-amines .
類似化合物との比較
Similar Compounds
Polyethylene Glycol (PEG): A simpler form of the compound with a lower molecular weight.
Polyethylene Oxide (PEO): Similar in structure but with different physical properties.
Polypropylene Glycol (PPG): A related compound with different chemical properties and applications.
Uniqueness
HO-PEG16-OH is unique due to its high molecular weight and specific structural features, which confer distinct physical and chemical properties . These properties make it particularly suitable for specialized applications in drug delivery and biocompatible materials .
特性
IUPAC Name |
2-[2-[2-[2-[2-[2-[2-[2-[2-[2-[2-[2-[2-[2-[2-(2-hydroxyethoxy)ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethanol | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C32H66O17/c33-1-3-35-5-7-37-9-11-39-13-15-41-17-19-43-21-23-45-25-27-47-29-31-49-32-30-48-28-26-46-24-22-44-20-18-42-16-14-40-12-10-38-8-6-36-4-2-34/h33-34H,1-32H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DHORSBRLGKJPFC-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C(COCCOCCOCCOCCOCCOCCOCCOCCOCCOCCOCCOCCOCCOCCOCCO)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C32H66O17 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20218307 | |
| Record name | 3,6,9,12,15,18,21,24,27,30,33,36,39,42,45-Pentadecaoxaheptatetracontane-1,47-diol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20218307 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
722.9 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
6812-36-8 | |
| Record name | 3,6,9,12,15,18,21,24,27,30,33,36,39,42,45-Pentadecaoxaheptatetracontane-1,47-diol | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=6812-36-8 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 3,6,9,12,15,18,21,24,27,30,33,36,39,42,45-Pentadecaoxaheptatetracontane-1,47-diol | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0006812368 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 3,6,9,12,15,18,21,24,27,30,33,36,39,42,45-Pentadecaoxaheptatetracontane-1,47-diol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20218307 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 3,6,9,12,15,18,21,24,27,30,33,36,39,42,45-pentadecaoxaheptatetracontane-1,47-diol | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.027.170 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。






![tert-butyl N-[(2S)-1-[[(2R)-2-(8-hydroxyoctylamino)-2-methyl-3-phenylpropanoyl]amino]-1-oxo-3-phenylpropan-2-yl]carbamate](/img/structure/B1679114.png)


![(2S)-2-[[2,6-di(propan-2-yl)phenyl]carbamoylamino]-3-(1H-indol-3-yl)-2-methyl-N-[(1-pyridin-2-ylcyclohexyl)methyl]propanamide](/img/structure/B1679121.png)
![6-(2,6-dichlorophenyl)-2-[4-[2-(diethylamino)ethoxy]anilino]-8-methylpyrido[2,3-d]pyrimidin-7-one;dihydrochloride](/img/structure/B1679122.png)





